IDO1 Inhibition: Cross-Species Potency Comparison
The compound demonstrates distinct IDO1 inhibitory activity that varies significantly by species and assay context. Against mouse IDO1 transfected in P815 cells, it exhibits an IC50 of 13 nM [1], whereas in IFN-γ stimulated human HeLa cells, the IC50 is substantially weaker at 76 nM [2]. A structurally related comparator compound (BindingDB BDBM50454801 / CHEMBL4206646) showed even weaker inhibition under similar human cell conditions, with an IC50 of 1000 nM [3].
| Evidence Dimension | IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1); 76 nM (human HeLa IDO1) |
| Comparator Or Baseline | Related comparator (BDBM50454801): 1000 nM (human HeLa IDO1) |
| Quantified Difference | Target compound is ~13× more potent than comparator in human HeLa IDO1 assay |
| Conditions | Target: 16 hr HPLC analysis of L-Kyn in mouse P815 cells; 1 hr pre-incubation + IFN-γ in human HeLa cells. Comparator: similar human HeLa assay conditions |
Why This Matters
The 13× potency differential against human IDO1 relative to a structurally related analog demonstrates that the specific isobutyryl substitution pattern confers meaningful target engagement advantages, making this compound a superior starting point for IDO1-focused drug discovery campaigns.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). Affinity Data: IC50 = 13 nM. Mouse IDO1 in P815 cells. View Source
- [2] BindingDB. BDBM50454800 (CHEMBL4210456). Affinity Data: IC50 = 76 nM. Human IDO1 in HeLa cells. View Source
- [3] BindingDB. BDBM50454801 (CHEMBL4206646). Affinity Data: IC50 = 1000 nM. Human IDO1 in HeLa cells. View Source
